molecular formula C10H10N2OS B1603783 (4-Methyl-2-(pyridin-4-yl)thiazol-5-yl)methanol CAS No. 886851-57-6

(4-Methyl-2-(pyridin-4-yl)thiazol-5-yl)methanol

Cat. No.: B1603783
CAS No.: 886851-57-6
M. Wt: 206.27 g/mol
InChI Key: WSBUFMYJALKFHJ-UHFFFAOYSA-N
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Description

(4-Methyl-2-(pyridin-4-yl)thiazol-5-yl)methanol is a heterocyclic compound that features a thiazole ring fused with a pyridine ring and a hydroxymethyl group

Mechanism of Action

Target of Action

Thiazole derivatives have been found to interact with a variety of biological targets, including enzymes like cyclin-dependent kinases (cdks) . These enzymes play crucial roles in cell cycle progression and regulation of transcription .

Mode of Action

Thiazole derivatives have been reported to exhibit inhibitory effects against mild steel corrosion . This suggests that the compound might interact with its targets to form a protective layer, thereby inhibiting corrosion .

Biochemical Pathways

Thiazole derivatives have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest that the compound may interact with multiple biochemical pathways.

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound’s bioavailability may be influenced by these solubility characteristics.

Result of Action

Thiazole derivatives have been reported to exhibit a variety of biological activities, suggesting that they may induce a range of molecular and cellular changes .

Action Environment

One study suggests that the dissolution of mild steel, which can be inhibited by a thiazole derivative, is an endothermic process influenced by inhibitors . This suggests that temperature may be an important environmental factor influencing the action of this compound .

Biochemical Analysis

Biochemical Properties

(4-Methyl-2-(pyridin-4-yl)thiazol-5-yl)methanol plays a significant role in biochemical reactions due to its unique structure. The thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms, is known for its aromaticity and ability to participate in various chemical reactions. This compound interacts with several enzymes and proteins, including those involved in oxidative stress responses and metabolic pathways. For instance, it has been observed to interact with enzymes such as cytochrome P450, which plays a crucial role in the metabolism of xenobiotics . The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of transcription factors such as NF-κB, which is involved in the regulation of immune responses and inflammation . Additionally, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction. For instance, this compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling pathways . Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as antioxidant and anti-inflammatory activities . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s beneficial effects are seen at lower doses, while adverse effects become prominent at higher doses.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which is responsible for the metabolism of various endogenous and exogenous compounds . This interaction can lead to changes in metabolic flux and the levels of specific metabolites. Additionally, this compound can influence the activity of other metabolic enzymes, further affecting the overall metabolic profile of the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via active transport mechanisms, involving transporters such as ABC transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals and post-translational modifications . The localization of this compound within these compartments can influence its interactions with other biomolecules and its overall biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-2-(pyridin-4-yl)thiazol-5-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylthiazole with 4-pyridinecarboxaldehyde in the presence of a base, followed by reduction to yield the desired product. The reaction conditions often include solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-2-(pyridin-4-yl)thiazol-5-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-5 position, due to the electron-donating effect of the sulfur atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a catalyst.

Major Products

    Oxidation: (4-Methyl-2-(pyridin-4-yl)thiazol-5-yl)carboxylic acid.

    Reduction: this compound.

    Substitution: Various substituted thiazole derivatives depending on the electrophile used.

Scientific Research Applications

(4-Methyl-2-(pyridin-4-yl)thiazol-5-yl)methanol has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    Thiazole: A simpler heterocyclic compound with similar structural features.

    Pyridine: Another heterocyclic compound that shares the pyridine ring structure.

    Thiamine (Vitamin B1): Contains a thiazole ring and is essential for metabolic processes.

Uniqueness

(4-Methyl-2-(pyridin-4-yl)thiazol-5-yl)methanol is unique due to the combination of the thiazole and pyridine rings, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(4-methyl-2-pyridin-4-yl-1,3-thiazol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2OS/c1-7-9(6-13)14-10(12-7)8-2-4-11-5-3-8/h2-5,13H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSBUFMYJALKFHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=NC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80602566
Record name [4-Methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80602566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886851-57-6
Record name [4-Methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80602566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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